molecular formula C12H21ClN2S B14454652 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride CAS No. 77528-83-7

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride

Cat. No.: B14454652
CAS No.: 77528-83-7
M. Wt: 260.83 g/mol
InChI Key: HECBDWCPBAUOGG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride is a chemical compound with a complex structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzothiazole ring or the diethylamino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: A compound with a similar tetrahydrobenzofuran structure but different functional groups.

    2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Another benzothiazole derivative with different substituents.

Uniqueness

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

77528-83-7

Molecular Formula

C12H21ClN2S

Molecular Weight

260.83 g/mol

IUPAC Name

N-[(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H20N2S.ClH/c1-3-12-14-10-6-5-9(8-13-4-2)7-11(10)15-12;/h9,13H,3-8H2,1-2H3;1H

InChI Key

HECBDWCPBAUOGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)CC(CC2)CNCC.Cl

Origin of Product

United States

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